1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-
Overview
Description
1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)-, is a fluorinated heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which consists of fused benzene and imidazole rings. Benzimidazoles are known for their wide range of biological activities and are commonly found in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
The primary targets of these compounds are various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana . These parasites are responsible for several diseases in humans and animals.
Mode of Action
The compounds interact with their targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compounds affect several biochemical pathways in the parasites. They inhibit the synthesis of essential proteins and enzymes, disrupt the parasites’ energy metabolism, and interfere with their DNA replication and cell division processes . These disruptions in the parasites’ biochemical pathways lead to their death and the resolution of the infection.
Pharmacokinetics
Like many other benzimidazole derivatives, they are likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compounds’ action is the death of the parasites and the resolution of the infection. This leads to the alleviation of the symptoms of the diseases caused by these parasites, such as diarrhea, abdominal pain, and weight loss in the case of Giardia intestinalis infection .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compounds, and the presence of food can affect their bioavailability . Furthermore, the compounds’ stability can be affected by temperature and humidity conditions .
Biochemical Analysis
Biochemical Properties
These compounds interact with various enzymes, proteins, and other biomolecules. For instance, 2-(trifluoromethyl)-1H-benzimidazole molecules have shown in vitro antiparasitic activity towards various protozoan parasites . The nature of these interactions is largely dependent on the functional groups present on the benzimidazole scaffold .
Cellular Effects
1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- and 4-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . For example, certain benzimidazole derivatives have shown anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines .
Molecular Mechanism
The mechanism of action of these compounds at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of certain substituent groups in their structures can significantly influence their bioactivity .
Metabolic Pathways
These compounds are involved in various metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- can be synthesized through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with trifluoromethylated carboxylic acids or their derivatives under acidic conditions. Another approach is the fluorination of preformed benzimidazoles using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1H-Benzimidazole, 2-(trifluoromethyl)-: Lacks the fluorine at the 7-position.
1H-Benzimidazole, 7-fluoro-: Lacks the trifluoromethyl group at the 2-position.
These compounds differ in their chemical properties and biological activities, making 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- unique in its applications.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWDDLXAIAGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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